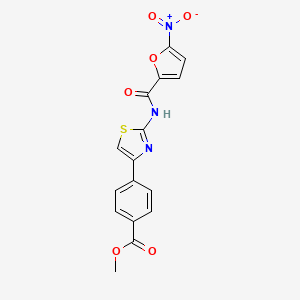

Methyl 4-(2-(5-nitrofuran-2-carboxamido)thiazol-4-yl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-(2-(5-nitrofuran-2-carboxamido)thiazol-4-yl)benzoate is a complex organic compound that has garnered attention in various scientific fields due to its unique structural features and potential biological activities. This compound integrates a nitrofuran moiety, a thiazole ring, and a benzoate ester, each contributing distinct chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(5-nitrofuran-2-carboxamido)thiazol-4-yl)benzoate typically involves multi-step organic reactions:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

Nitrofuran Derivative Synthesis: The nitrofuran moiety is often prepared by nitration of furan derivatives, followed by carboxylation to introduce the carboxamido group.

Coupling Reactions: The final step involves coupling the nitrofuran derivative with the thiazole ring, followed by esterification with methyl 4-aminobenzoate under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

化学反応の分析

Reactivity of Functional Groups

The compound contains three key reactive functional groups:

Methyl Ester Group

-

Hydrolysis : Under acidic or basic conditions, the ester can undergo saponification to form the corresponding benzoic acid.

-

Nucleophilic substitution : The ester may participate in nucleophilic acyl substitution reactions (e.g., with amines) to form amides or other derivatives.

Amide Group

-

Hydrolysis : The amide bond between the nitrofuran and thiazole moieties can hydrolyze under acidic or basic conditions to yield the corresponding carboxylic acid and amine .

-

Aminolysis : Reaction with amines or hydrazines could lead to amide bond cleavage or rearrangement .

Nitro Group

-

Reduction : The nitro group in the nitrofuran moiety can be reduced to an amine using standard reducing agents (e.g., H2/Pd or Fe/HCl), potentially altering the compound’s antimicrobial activity .

-

Electrophilic substitution : The nitro group may direct electrophilic substitution on the furan ring, though this is less common due to steric and electronic effects.

Spectroscopic Characterization

Key spectroscopic data for structural analysis include:

-

NMR :

-

Methyl ester protons: δ ~3.8–4.0 ppm (singlet).

-

Aromatic protons (benzoate/thiazole): δ ~7.0–8.5 ppm (multiplets).

-

Thiazole ring protons: δ ~7.5–8.0 ppm (aromatic region).

-

-

FT-IR :

-

Carbonyl (C=O) stretch: ~1700–1750 cm⁻¹ (ester and amide).

-

Nitro (NO₂) stretch: ~1500–1600 cm⁻¹ (asymmetric and symmetric vibrations).

-

Amide (N-H) stretch: ~3300–3500 cm⁻¹.

-

Antimicrobial Activity

The thiazole and nitrofuran moieties contribute to antimicrobial properties. The nitro group generates reactive oxygen species (ROS), disrupting bacterial cells, while the thiazole may inhibit enzyme systems .

Electrochemical Reduction

Nitrofuran derivatives like this compound often undergo electrochemical reduction of the nitro group, mimicking enzymatic activation (e.g., by Ddn in Mycobacterium tuberculosis). This reduction is critical for antitubercular activity, as seen in similar nitroaromatics .

Comparison of Functional Group Reactivity

| Functional Group | Reactivity Type | Conditions | Key Products |

|---|---|---|---|

| Methyl Ester | Hydrolysis | Acidic/Basic (H2O, heat) | Benzoic acid |

| Amide | Hydrolysis/Aminolysis | Acidic/Basic (H2O, NH3) | Carboxylic acid + amine |

| Nitro Group | Reduction | H2/Pd, Fe/HCl, or LiAlH4 | Amine derivative |

Research Findings

-

Structure-Activity Relationships : Substituents on the benzoate or thiazole rings (e.g., electron-withdrawing groups like nitro) enhance antimicrobial activity by modulating lipophilicity and electronic effects .

-

Mechanistic Insights : The nitro group’s reduction potential correlates with biological activity, as demonstrated by cyclic voltammetry studies on similar nitroaromatics .

科学的研究の応用

Biological Activities

1. Antibacterial Properties

Methyl 4-(2-(5-nitrofuran-2-carboxamido)thiazol-4-yl)benzoate has demonstrated notable antibacterial activity against a range of bacterial strains. Research indicates that derivatives of thiazole, including this compound, exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

2. Antifungal Activity

In addition to its antibacterial effects, this compound also exhibits antifungal properties. Studies have reported that thiazole derivatives can effectively combat fungal infections caused by Candida species. The structure-activity relationship (SAR) analysis suggests that modifications in the chemical structure enhance antifungal efficacy, indicating a promising avenue for developing new antifungal agents .

Drug Development Potential

Given its biological activities, this compound holds promise as a lead compound in drug development. The versatility of thiazole derivatives in pharmaceutical applications makes them attractive candidates for further modification and optimization. Researchers are actively exploring the potential of these compounds to develop novel antibiotics that can overcome resistance mechanisms seen in pathogenic bacteria .

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluated a series of thiazole derivatives, including this compound, against various bacterial strains. The results indicated significant antibacterial activity with MIC values ranging from 1.95 to 15.62 μg/mL against Bacillus subtilis and Micrococcus luteus. These findings suggest that structural modifications can enhance the activity of thiazole-based compounds .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of thiazole derivatives against Candida albicans. The study found that certain modifications led to enhanced antifungal activity, with some compounds exhibiting MIC values lower than those of established antifungal agents such as fluconazole. This highlights the potential for developing new treatments for fungal infections using thiazole scaffolds .

作用機序

The biological activity of Methyl 4-(2-(5-nitrofuran-2-carboxamido)thiazol-4-yl)benzoate is primarily attributed to its ability to interact with cellular components:

Molecular Targets: The compound can target bacterial enzymes and DNA, disrupting essential biological processes.

Pathways Involved: It may inhibit nucleic acid synthesis or interfere with protein function, leading to antimicrobial effects.

類似化合物との比較

Similar Compounds

Methyl 4-(2-(5-nitrofuran-2-yl)thiazol-4-yl)benzoate: Lacks the carboxamido group, potentially altering its biological activity.

Methyl 4-(2-(5-nitrothiazol-4-yl)benzoate: Contains a nitro group on the thiazole ring instead of the furan ring, which may affect its reactivity and applications.

Uniqueness

Methyl 4-(2-(5-nitrofuran-2-carboxamido)thiazol-4-yl)benzoate is unique due to the combination of its nitrofuran, thiazole, and benzoate ester moieties, which collectively contribute to its diverse chemical reactivity and potential biological activities.

This compound’s distinct structure and multifaceted applications make it a valuable subject of study in various scientific disciplines.

生物活性

Methyl 4-(2-(5-nitrofuran-2-carboxamido)thiazol-4-yl)benzoate is a compound that has drawn attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃N₃O₄S |

| Molecular Weight | 293.33 g/mol |

| Density | 1.417 g/cm³ |

| Boiling Point | 348.8 ºC |

| Melting Point | Not Available |

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazole derivatives, including those similar to this compound. The compound's structure suggests potential efficacy against a range of bacteria and fungi.

-

Antibacterial Activity :

- A study reported that derivatives of thiazole exhibited moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values varied significantly among different compounds, with some showing potent activity comparable to established antibiotics .

- Specifically, compounds with a nitrofuran moiety demonstrated enhanced antibacterial properties, likely due to the presence of electron-withdrawing groups that facilitate interaction with bacterial enzymes .

- Antifungal Activity :

Cytotoxicity and Anticancer Potential

Research into the cytotoxic effects of thiazole derivatives indicates that some compounds can inhibit cancer cell proliferation. For instance:

- Cytotoxicity Assays : Compounds similar to this compound were tested on various cancer cell lines, showing IC50 values ranging from 8.3 µg/ml to 16.9 µg/ml, indicating significant cytotoxic effects .

The proposed mechanisms for the biological activities of this compound include:

- Inhibition of Protein Synthesis : Some studies suggest that thiazole derivatives may inhibit bacterial protein synthesis pathways, leading to bacterial cell death.

- Disruption of Cell Wall Synthesis : The presence of nitrofuran may interfere with the synthesis of peptidoglycan in bacterial cell walls, contributing to its antibacterial effects .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy :

- Cytotoxicity Study :

特性

IUPAC Name |

methyl 4-[2-[(5-nitrofuran-2-carbonyl)amino]-1,3-thiazol-4-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O6S/c1-24-15(21)10-4-2-9(3-5-10)11-8-26-16(17-11)18-14(20)12-6-7-13(25-12)19(22)23/h2-8H,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYNNDOKENZJXOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。